molecular formula C7H16ClN B3029811 (1S,2R)-2-methylcyclohexanamine hydrochloride CAS No. 79265-66-0

(1S,2R)-2-methylcyclohexanamine hydrochloride

Cat. No. B3029811
CAS RN: 79265-66-0
M. Wt: 149.66
InChI Key: XCLFCWFKPOQAHM-HHQFNNIRSA-N
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Description

“(1S,2R)-2-methylcyclohexanamine hydrochloride” is also known as “(1S,2R)-(+)-Ephedrine hydrochloride”. It is a chiral auxiliary used in asymmetric synthesis and is commonly used as a key component in the preparation of heterocyclic compounds . It is also used as a reagent or catalytic substance for the synthesis of aryl/heteroaryl derivatives and organometallic complexes .


Synthesis Analysis

The synthesis of “(1S,2R)-2-methylcyclohexanamine hydrochloride” involves several stages. One method involves the reaction of phenylacetonitrile and ®-epichlorohydrin in the presence of a base containing an alkaline metal . The product is then processed with the same base and an acid to prepare lactone . The lactone reacts with MNEt 2, where M represents an alkaline metal, or with NHEt 2 in the presence of a complex of Lewis acid and amine to prepare amide alcohol . The amide alcohol then reacts with thionyl chloride to prepare chlorine amide . The chlorine amide reacts with phthalimide salt, such as potassium salt, to prepare a phthalimide derivative . The phthalimide group of the phthalimide derivative is then hydrolyzed to prepare "(1S,2R)-2-methylcyclohexanamine hydrochloride" .


Molecular Structure Analysis

The molecular formula of “(1S,2R)-2-methylcyclohexanamine hydrochloride” is C10H15NO.ClH . The molecular weight is 201.69 .


Physical And Chemical Properties Analysis

“(1S,2R)-2-methylcyclohexanamine hydrochloride” appears as white crystals . It has an optical activity of [α]23/D +34.3°, c = 5 in H2O . The melting point is 218-220 °C (lit.) .

Scientific Research Applications

Mannich Reactions

Mannich reactions involve the condensation of an amine, an aldehyde, and a ketone or imine. (1S,2R)-2-methylcyclohexanamine hydrochloride participates in these reactions, leading to diverse products. Researchers explore its utility in constructing complex molecules, such as natural products and pharmaceutical intermediates .

Safety And Hazards

“(1S,2R)-2-methylcyclohexanamine hydrochloride” may cause eye, skin, and respiratory tract irritation . It is light sensitive and its toxicological properties have not been fully investigated . In case of contact, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, and use with adequate ventilation .

properties

IUPAC Name

(1S,2R)-2-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLFCWFKPOQAHM-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-methylcyclohexanamine hydrochloride

CAS RN

79265-66-0, 79389-39-2
Record name 2-Methylcyclohexylamine hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079265660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclohexylamine hydrochloride, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-2-methylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39JK9QIO4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8W1359RMO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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